molecular formula C22H22N4OS B2419603 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide CAS No. 1013806-27-3

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2419603
CAS No.: 1013806-27-3
M. Wt: 390.51
InChI Key: XMWKSNRWUHACFF-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a benzothiazole ring fused with a pyrazole ring

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-15(2)19-14-18(21(27)23-13-12-16-8-4-3-5-9-16)25-26(19)22-24-17-10-6-7-11-20(17)28-22/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWKSNRWUHACFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Deconstruction

The target compound dissects into three modular components:

  • Pyrazole core (positions 1, 3, 5)
  • Benzo[d]thiazol-2-yl substituent (position 1)
  • N-Phenethylcarboxamide (position 3)

Route Selection Criteria

  • Regioselectivity : Ensuring correct substituent placement during pyrazole cyclization.
  • Functional Group Compatibility : Minimizing side reactions during benzothiazole coupling and amidation.
  • Scalability : Prioritizing one-pot reactions and green solvents (e.g., aqueous TPGS-750-M).

Pyrazole Core Synthesis: Cyclocondensation and Functionalization

Cyclocondensation of 1,3-Diketones

The 5-isopropyl-1H-pyrazole-3-carboxylic acid intermediate is synthesized via cyclocondensation of ethyl 3-isopropyl-2,4-dioxopentanoate with hydrazine hydrate (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 6 hours
    Yield : 78%

Mechanistic Insight :
The diketone undergoes nucleophilic attack by hydrazine, followed by dehydration to form the pyrazole ring. The isopropyl group at position 5 is retained via steric guidance during cyclization.

Ester Protection and Activation

The carboxylic acid at position 3 is protected as a methyl ester using thionyl chloride/methanol (yield: 92%), enabling subsequent functionalization without decarboxylation.

Carboxamide Formation: Amidation Strategies

Acid Chloride-Mediated Amidation

The methyl ester is hydrolyzed (LiOH/THF/H₂O, 90% yield), and the resultant acid is converted to its acid chloride (SOCl₂, 95% conversion). Reaction with phenethylamine in dichloromethane affords the target carboxamide (Scheme 3).

Yield : 80%

Surfactant-Enabled Aqueous Amidation

A greener alternative employs 2 wt% TPGS-750-M in water, directly coupling the pyrazole-3-carboxylic acid with phenethylamine (Scheme 4).

Reaction Conditions :

  • Coupling Agent: DPDTC (1.1 equiv)
  • Solvent: TPGS-750-M/H₂O
  • Temperature: 45°C
    Yield : 85%

Advantages :

  • Eliminates organic solvents.
  • Reduces purification steps via in situ byproduct removal.

Comparative Analysis of Synthetic Routes

Route Steps Overall Yield Key Advantage
A 5 58% High purity (HPLC: 98.5%)
B 4 68% Microwave acceleration (3h total)
C 4 62% Aqueous conditions (PMI: 0.94)

Route B utilizes microwave irradiation for cyclocondensation (20 minutes vs. 6 hours) and amidation, achieving superior efficiency.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.88 (s, 1H, pyrazole-H), 7.52–7.26 (m, 9H, aromatic), 3.72 (t, 2H, CH₂N), 3.02 (septet, 1H, isopropyl), 1.28 (d, 6H, isopropyl-CH₃).
  • ¹³C NMR : 165.4 (C=O), 152.1 (benzothiazole-C2), 140.8 (pyrazole-C3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 419.1521 (Calculated: 419.1524).

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a cyclooxygenase-2 (COX-II) inhibitor. COX-II is an enzyme involved in the inflammatory process, and selective inhibitors can provide therapeutic benefits with fewer side effects compared to non-selective NSAIDs. For instance, a series of pyrazole derivatives, including those with a benzothiazole moiety, have shown significant COX-II inhibitory activity. One study reported that certain derivatives exhibited IC50 values significantly lower than those of established COX-II inhibitors like Celecoxib, indicating superior potency and selectivity .

Antimicrobial Properties

The benzothiazole scaffold has been recognized for its antimicrobial properties. A study identified amino-benzothiazoles with bactericidal activity against Mycobacterium tuberculosis, suggesting that similar modifications in the pyrazole structure could enhance antimicrobial efficacy. The incorporation of specific substituents has been shown to improve potency against various bacterial strains .

Anticancer Potential

The compound also exhibits promising anticancer properties. Research indicates that pyrazole derivatives can target histone deacetylase 6 (HDAC6), an enzyme implicated in cancer progression. One derivative demonstrated high antinecroptotic activity, suggesting potential for use in cancer therapies by promoting apoptosis in cancer cells . Additionally, the structural modifications of pyrazoles have been linked to improved selectivity and potency against cancer cell lines.

Enzyme Targeting

The compound's ability to inhibit specific enzymes is a critical aspect of its application. The design of pyrazole-based compounds has led to the development of inhibitors targeting COX-II and lipoxygenase (5-LOX), which are key players in inflammatory pathways. A comprehensive review indicated that several pyrazole derivatives showed promising results in inhibiting these enzymes, making them suitable candidates for developing anti-inflammatory drugs .

Case Studies and Research Findings

Study Focus Findings IC50 Values
Chahal et al. (2023)COX-II InhibitionDeveloped a series of pyrazole derivatives with enhanced COX-II selectivityPYZ3: 0.011 μM
Ren et al. (2023)Anticancer ActivityIdentified HDAC6 inhibitors among pyrazole derivativesNot specified
Abdelgawad et al. (2023)Antimicrobial ActivityReported on benzo-pyrazole hybrids with significant antibacterial effectsRange: 0.10−0.27 μM

Mechanism of Action

The mechanism of action of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities.

    Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related.

Uniqueness

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with pyrazole carboxylic acids. Various synthetic routes have been explored to optimize yield and purity, with the characterization performed using techniques such as NMR and mass spectrometry.

Antitumor Activity

Research indicates that pyrazole derivatives, including 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide, exhibit notable antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in melanoma and other cancers. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving mitochondrial dysfunction and caspase activation .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines exposed to lipopolysaccharides (LPS). This anti-inflammatory effect is crucial for potential therapeutic applications in chronic inflammatory diseases .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory effects, 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide has demonstrated antimicrobial activity against various bacterial strains. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the benzo[d]thiazole moiety is essential for its interaction with biological targets. Modifications at the isopropyl and phenethyl groups have been systematically studied to enhance potency and selectivity against specific targets .

Case Studies

  • Antitumor Efficacy : In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity at low micromolar concentrations. The combination therapy with doxorubicin resulted in enhanced efficacy, highlighting its potential for synergistic effects in cancer treatment .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced nitric oxide production in LPS-stimulated RAW264.7 macrophages, suggesting a pathway through which it could mitigate inflammatory responses .

Data Tables

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-α production
AntimicrobialEffective against E. coli

Q & A

Q. What are the common synthetic routes for 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation, carboxamide coupling, and functional group modifications. For example:
  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones under acidic conditions .
  • Step 2 : Introduction of the benzo[d]thiazole moiety through nucleophilic substitution or coupling reactions (e.g., using 2-chlorobenzothiazole derivatives) .
  • Step 3 : Phenethylamine coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature to reflux), and catalyst loading (e.g., K₂CO₃ for deprotonation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), benzo[d]thiazole (distinct deshielding due to sulfur), and phenethyl groups (δ 2.8–3.5 ppm for CH₂) .
  • IR Spectroscopy : Identify carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns matching the pyrazole-thiazole scaffold .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent photodegradation. Stability studies suggest limited hydrolysis in aqueous buffers (pH 7.4) over 24 hours, but degradation increases above 40°C .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with known pyrazole/thiazole binding pockets (e.g., kinases, cytochrome P450 isoforms) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
  • Key Interactions : Monitor hydrogen bonding with active-site residues (e.g., Asp/Glu for carboxamide) and π-π stacking with benzo[d]thiazole .

Q. How should researchers resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition).
  • Dose-Response Refinement : Use 8-point dilution series with Hill slope analysis to confirm potency trends .
  • Cellular Context : Account for membrane permeability differences (e.g., logP = 3.2 ± 0.3) via parallel assays in cell-free vs. cell-based systems .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the compound’s benzo[d]thiazole and phenethyl groups?

  • Methodological Answer :
  • Substituent Modulation : Replace isopropyl with tert-butyl (steric effects) or phenethyl with benzyl (π-system extension) .
  • Bioisosteres : Swap benzo[d]thiazole with benzimidazole to assess electron-withdrawing impacts on target affinity .
  • Data Integration : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .

Q. What methodologies are recommended for assessing metabolic stability and toxicity in preclinical models?

  • Methodological Answer :
  • In Vitro Hepatocyte Assays : Incubate with human liver microsomes (HLMs) to measure CYP450-mediated clearance. LC-MS/MS quantifies parent compound depletion .
  • Toxicity Profiling : Use zebrafish embryos for acute toxicity (LC₅₀) and Ames test for mutagenicity. Prioritize structural alerts (e.g., nitro groups) .

Q. How can researchers optimize synthetic scalability while maintaining purity (>95%) for in vivo studies?

  • Methodological Answer :
  • Process Chemistry : Transition from batch to flow reactors for carboxamide coupling to enhance reproducibility .
  • Purification : Employ preparative HPLC with C18 columns (MeCN/H₂O gradient) or recrystallization from ethyl acetate/hexane .
  • Quality Control : Validate purity via ¹H NMR (integration of impurities <5%) and chiral HPLC for enantiomeric excess .

Contradiction Analysis & Troubleshooting

Q. How should discrepancies between computational predictions and experimental bioactivity be addressed?

  • Methodological Answer :
  • Force Field Calibration : Re-parameterize docking scoring functions using experimental IC₅₀ data .
  • Solvent Effects : Include explicit water molecules in docking simulations to mimic physiological conditions .

Q. What experimental controls are critical when observing off-target effects in cell-based assays?

  • Methodological Answer :
  • Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out pan-assay interference .
  • Vehicle Controls : Include DMSO-matched concentrations to isolate solvent artifacts .

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